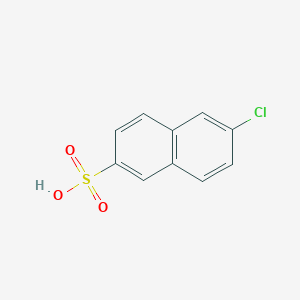
6-chloronaphthalene-2-sulfonic Acid
概要
説明
Synthesis Analysis
The synthesis of compounds similar to 6-chloronaphthalene-2-sulfonic acid often involves sulfonation reactions. For instance, the reaction of sulfur trioxide with benzene, halogenobenzenes, and halogenonaphthalenes has been studied, elucidating the reactivity order in the sulfonation process (Cerfontain et al., 1994). This study provides insights into the positional reactivity order, which is crucial for understanding how 6-chloronaphthalene-2-sulfonic acid might be synthesized through similar sulfonation processes.
Molecular Structure Analysis
Molecular structure analysis of sulfonated compounds reveals the influence of sulfonic groups on the overall molecular architecture. For example, the molecular supertetrahedron decorated with exposed sulfonate groups constructed from mixed-valence tetranuclear Fe3(3+)Fe(2+)(mu3-O)(mu3-SO4)3(-CO2)3 clusters (Papadaki et al., 2009) demonstrates the complex structures that can arise from the introduction of sulfonic acid groups into organic molecules.
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonic acid compounds are influenced by the presence of the sulfonic group. For instance, photooxidation studies of aromatic sulfonic acids (Kimura & Ogata, 1983) provide insights into the reactivity of sulfonic acids under photochemical conditions, which is relevant for understanding the chemical behavior of 6-chloronaphthalene-2-sulfonic acid.
Physical Properties Analysis
The synthesis and properties of polybenzimidazoles containing sulfonic acid groups (Uno et al., 1977) highlight the impact of sulfonic acid groups on the physical properties of polymers. Such studies can shed light on the physical properties of 6-chloronaphthalene-2-sulfonic acid and its derivatives.
Chemical Properties Analysis
Sulfonic acid functionalized materials, such as metal-organic frameworks (MOFs), have been shown to possess unique chemical properties due to the incorporation of sulfonic acid groups. For example, sulfonic acid functionalized MOFs have been used as catalysts, demonstrating the potential chemical applications of sulfonic acid compounds (Wang et al., 2017). This research provides a foundation for understanding the chemical properties of 6-chloronaphthalene-2-sulfonic acid.
特性
IUPAC Name |
6-chloronaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHWRHIJDODKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434209 | |
| Record name | 6-chloronaphthalene-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloronaphthalene-2-sulfonic Acid | |
CAS RN |
102878-14-8 | |
| Record name | 6-chloronaphthalene-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

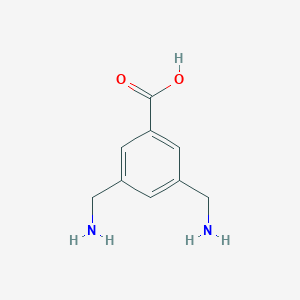
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)
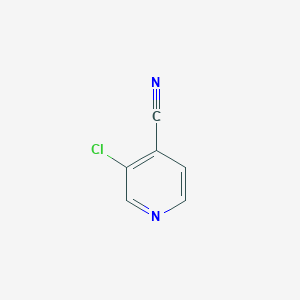
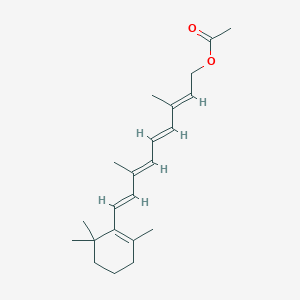
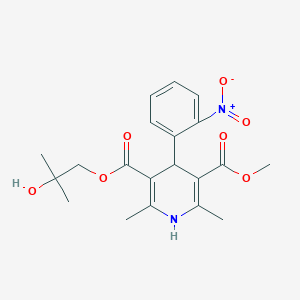
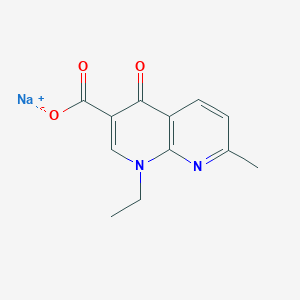
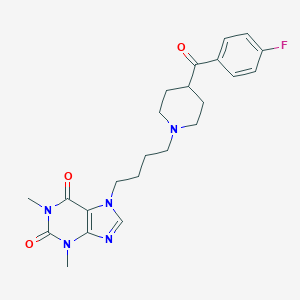
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

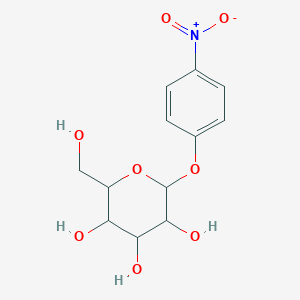
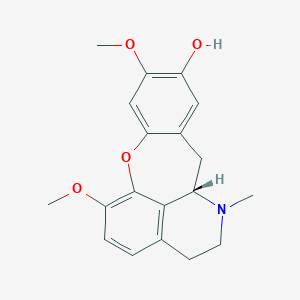
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
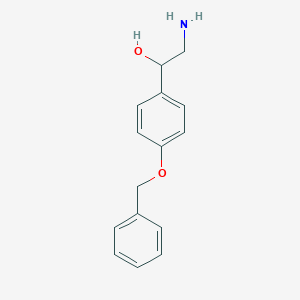
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)